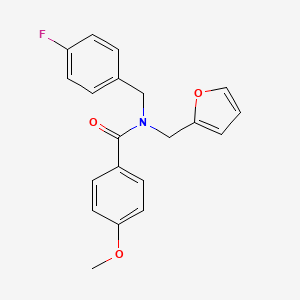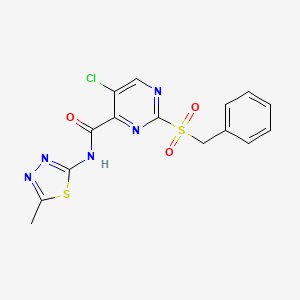![molecular formula C22H30N4O4 B11378651 5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11378651.png)
5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that combines an oxazole ring with a trimethoxyphenyl group and a diethylaminopropylamino side chain, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The key steps include the formation of the oxazole ring, the introduction of the trimethoxyphenyl group, and the attachment of the diethylaminopropylamino side chain. Common reagents used in these reactions include aldehydes, amines, and nitriles, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminopropylamino side chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the nitrile group, potentially converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced oxazole derivatives.
Substitution: Introduction of various functional groups on the trimethoxyphenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Medicine: Exploration of its pharmacological properties, including potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Use in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBONITRILE
- 5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBONITRILE
- 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-(3,4-DIMETHOXYPHENYL)-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness: The unique combination of the oxazole ring, trimethoxyphenyl group, and diethylaminopropylamino side chain in 5-{[3-(DIETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[3-(diethylamino)propylamino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H30N4O4/c1-6-26(7-2)12-8-11-24-22-17(15-23)25-20(30-22)10-9-16-13-18(27-3)21(29-5)19(14-16)28-4/h9-10,13-14,24H,6-8,11-12H2,1-5H3/b10-9+ |
InChI Key |
TXOVNSHGEIEXRT-MDZDMXLPSA-N |
Isomeric SMILES |
CCN(CC)CCCNC1=C(N=C(O1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C#N |
Canonical SMILES |
CCN(CC)CCCNC1=C(N=C(O1)C=CC2=CC(=C(C(=C2)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B11378570.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11378577.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide](/img/structure/B11378585.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11378593.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide](/img/structure/B11378603.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11378611.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11378613.png)
![6-isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11378624.png)

![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-benzothiazole](/img/structure/B11378635.png)

![Propan-2-yl {[4,6-dimethyl-3-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11378638.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11378642.png)
![3-tert-butyl-6-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11378656.png)
